molecular formula C8H7NO2 B1446374 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 20857-26-5

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Cat. No.: B1446374
CAS No.: 20857-26-5
M. Wt: 149.15 g/mol
InChI Key: LNNPJJJCTBVNHK-UHFFFAOYSA-N
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Description

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring

Biochemical Analysis

Biochemical Properties

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one plays a significant role in various biochemical reactions. It acts as an intermediate for the synthesis of pharmaceutical and biological compounds. This compound interacts with several enzymes and proteins, including those involved in the synthesis of new propargylated 1-pyrindane derivatives, which are analogues of Rasagiline, an antiparkinsonian agent . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For example, it can inhibit the activity of certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues. This reaction uses manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C. The reaction proceeds with high yield and excellent chemoselectivity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using manganese(II) triflate and tert-butyl hydroperoxide.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyl group at the 5-position in 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one distinguishes it from its analogues, potentially imparting unique chemical reactivity and biological activity.

Properties

IUPAC Name

5-hydroxy-5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-4-7(11)8-5(6)2-1-3-9-8/h1-3,6,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNPJJJCTBVNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 2
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 3
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 4
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 5
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 6
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

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